molecular formula C12H15NO4 B3278249 2-Amino-5-ethoxycarbonyl-4,6-dimethylbenzoic acid CAS No. 67467-27-0

2-Amino-5-ethoxycarbonyl-4,6-dimethylbenzoic acid

Cat. No.: B3278249
CAS No.: 67467-27-0
M. Wt: 237.25 g/mol
InChI Key: GNGNMHQUAACNST-UHFFFAOYSA-N
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Description

Overview of Substituted Benzoic Acids in Organic Synthesis

Benzoic acid is the simplest aromatic carboxylic acid, consisting of a benzene (B151609) ring attached to a carboxyl group. masterorganicchemistry.com The substitution of additional functional groups onto the benzene ring dramatically influences the molecule's physical and chemical properties, including its acidity, solubility, and reactivity. In organic synthesis, substituted benzoic acids are versatile intermediates.

The nature of the substituent—whether it is electron-donating or electron-withdrawing—governs the reactivity of the aromatic ring and the acidity of the carboxyl group. ijddr.in Electron-withdrawing groups, such as nitro or halogen groups, increase the acidity of the benzoic acid, while electron-donating groups, like alkyl or methoxy (B1213986) groups, decrease it. ijddr.in This modulation of properties allows chemists to fine-tune the molecule for specific synthetic transformations. Substituted benzoic acids are precursors for the synthesis of esters, amides, acid chlorides, and a variety of heterocyclic compounds, making them fundamental components in the construction of complex organic molecules.

Importance of the Amino and Carboxyl Functional Groups in Chemical Transformations

The chemical character of 2-Amino-5-ethoxycarbonyl-4,6-dimethylbenzoic acid is largely defined by the interplay between its amino (-NH₂) and carboxyl (-COOH) functional groups. The presence of both an acidic group (-COOH) and a basic group (-NH₂) on the same molecule makes it amphoteric, capable of reacting as either an acid or a base. wikipedia.org

The Carboxyl Group (-COOH): This functional group is acidic because it can donate a proton (H⁺). mdpi.com It readily participates in reactions such as esterification (reaction with an alcohol to form an ester), amidation (reaction with an amine to form an amide), and reduction (to form a primary alcohol). The carboxyl group is also an auxochrome, a group that can enhance the color of a dye molecule. nih.gov

The Amino Group (-NH₂): The lone pair of electrons on the nitrogen atom makes the amino group basic, allowing it to accept a proton. mdpi.com It is nucleophilic and can react with electrophiles. Key reactions involving the amino group include acylation (to form amides), alkylation, and diazotization, where it is converted into a diazonium salt, a highly versatile intermediate for introducing a wide range of other functional groups onto the aromatic ring. wikipedia.org

The proximity of these two groups in anthranilic acid derivatives facilitates intramolecular reactions, leading to the formation of important heterocyclic systems like quinazolines and benzodiazepines. evitachem.com

Structural Classification of this compound within Anthranilates

This compound belongs to the family of anthranilic acids, which are ortho-aminobenzoic acids. The core structure is anthranilic acid. The specific classification of this compound is determined by its unique substitution pattern:

Amino Group: Located at position 2.

Carboxyl Group: Located at position 1.

Ethoxycarbonyl Group (-COOCH₂CH₃): An ester group located at position 5.

Methyl Groups (-CH₃): Two methyl groups located at positions 4 and 6.

Therefore, it is a polysubstituted anthranilic acid derivative. The anion formed by the deprotonation of the carboxylic acid is known as an anthranilate. wikipedia.org The presence of multiple substituents, including electron-donating methyl groups and an electron-withdrawing ethoxycarbonyl group, creates a complex electronic environment on the aromatic ring, influencing its reactivity in further chemical transformations.

Below is a table summarizing the key structural features of the compound.

FeatureDescription
Parent Compound Benzoic Acid
Core Structure Anthranilic Acid (2-Aminobenzoic Acid)
Functional Groups 1. Carboxylic Acid (-COOH) 2. Amino (-NH₂) 3. Ester (Ethoxycarbonyl, -COOEt) 4. Methyl (-CH₃) x2
Substitution Pattern 2-Amino 5-Ethoxycarbonyl 4,6-Dimethyl
Chemical Class Polysubstituted Aromatic Aminocarboxylic Acid

Research Scope and Objectives for this compound

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its structure suggests several potential avenues for investigation based on the known applications of related anthranilates. nih.govmdpi.commdpi.com

The primary research objective for a compound of this nature would be to explore its utility as a synthetic intermediate. The multiple functional groups offer sites for a variety of chemical modifications, making it a potentially valuable building block for creating larger, more complex molecules.

Potential Research Areas:

Synthesis of Novel Heterocycles: The ortho-amino-acid arrangement is a classic precursor for synthesizing fused heterocyclic systems. Research could focus on reacting this compound with various reagents to create novel quinazoline, benzodiazepine, or other heterocyclic scaffolds. These new scaffolds could then be evaluated for biological activity.

Development of Bioactive Molecules: Many anthranilic acid derivatives exhibit pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. nih.govmdpi.comnih.gov A key research objective would be to synthesize derivatives of this compound (e.g., by modifying the carboxyl or amino group) and screen them for various biological activities.

Materials Science Applications: Anthranilic acid has been used in the development of functional polymers and corrosion inhibitors. mdpi.comwikipedia.org The specific substitution pattern of this molecule could impart unique properties, such as improved solubility or thermal stability, to new polymers or materials. Research could explore its potential in creating novel conductive polymers or protective coatings.

A plausible synthetic route to obtain this compound could involve the Hofmann rearrangement of a suitably substituted phthalamide. The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom, providing a classic method for installing an amino group on an aromatic ring adjacent to a carboxyl group. wikipedia.orgthermofisher.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-3-ethoxycarbonyl-2,4-dimethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-4-17-12(16)9-6(2)5-8(13)10(7(9)3)11(14)15/h5H,4,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGNMHQUAACNST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1C)N)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Amino 5 Ethoxycarbonyl 4,6 Dimethylbenzoic Acid

Established Synthetic Routes

Established synthetic routes for the preparation of 2-Amino-5-ethoxycarbonyl-4,6-dimethylbenzoic acid primarily rely on well-documented rearrangement reactions that are fundamental in organic synthesis for the introduction of an amino group onto an aromatic ring.

Hofmann Rearrangement from Corresponding Phthalimides (e.g., 4-ethoxycarbonyl-3,5-dimethylphthalimide)

The Hofmann rearrangement is a well-established method for converting a primary amide into a primary amine with one fewer carbon atom. chemistrylearner.comwikipedia.org In the context of synthesizing the target molecule, this reaction would be applied to a suitably substituted phthalimide (B116566), specifically 4-ethoxycarbonyl-3,5-dimethylphthalimide.

The reaction proceeds by treating the phthalimide with a halogen, typically bromine, in the presence of a strong base such as sodium hydroxide. quora.com This in situ generates a hypohalite which reacts with the acidic N-H of the phthalimide. The subsequent rearrangement is initiated by the abstraction of the remaining proton on the nitrogen, leading to the formation of an unstable N-bromophthalimide anion. This is followed by a concerted rearrangement where the aryl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion, to form an isocyanate intermediate. Subsequent hydrolysis of the isocyanate in the aqueous basic medium leads to the formation of a carbamic acid, which is unstable and readily decarboxylates to yield the final 2-aminobenzoic acid derivative. wikipedia.org

Recent advancements have explored electrooxidative methods for the Hofmann rearrangement of phthalimides, offering a greener alternative to the use of halogen reagents. acs.orgnih.gov These methods can provide good to excellent yields for a range of substituted phthalimides. acs.org The reaction conditions, such as the choice of solvent and electrolyte, can be optimized to maximize the yield of the desired anthranilate derivative. nih.gov

Starting MaterialReagents and ConditionsKey IntermediateProductTypical Yields for Substituted Phthalimides
4-ethoxycarbonyl-3,5-dimethylphthalimide1. Br₂, NaOH, H₂O, heat 2. AcidificationAryl isocyanateThis compoundModerate to Good acs.org
Substituted Phthalimides (general)Electrooxidation, KBr, 18-crown-6, MeCN, rtAryl isocyanateCorresponding anthranilate derivatives63-99% for electron-withdrawing groups, 46-78% for electron-donating groups acs.org

Potential Application of Curtius Rearrangement for Aminobenzoic Acid Synthesis

The Curtius rearrangement provides another classical route to primary amines from carboxylic acids via an acyl azide (B81097) intermediate. wikipedia.orgnih.gov This method is known for its tolerance of a wide variety of functional groups and generally proceeds with retention of configuration. nih.gov

For the synthesis of this compound, the starting material would be a dicarboxylic acid derivative, specifically 5-ethoxycarbonyl-4,6-dimethylisophthalic acid. One of the carboxylic acid groups would be selectively converted to an acyl azide. This can be achieved by first converting the carboxylic acid to an acyl chloride, followed by reaction with an azide salt (e.g., sodium azide), or through one-pot procedures using reagents like diphenylphosphoryl azide (DPPA). nih.gov

Upon heating, the acyl azide undergoes rearrangement with the loss of nitrogen gas to form an isocyanate intermediate. organic-chemistry.org The isocyanate can then be trapped with a nucleophile. For the synthesis of the target aminobenzoic acid, hydrolysis of the isocyanate with water or a dilute acid would yield the desired amino group after decarboxylation of the intermediate carbamic acid. organic-chemistry.org

Starting MaterialReagents for Acyl Azide FormationReaction Conditions for RearrangementKey IntermediateFinal Product
5-ethoxycarbonyl-4,6-dimethylisophthalic acid (mono-activated)1. SOCl₂ or (COCl)₂ 2. NaN₃Heat in an inert solvent (e.g., toluene, benzene)Aryl isocyanateThis compound
5-ethoxycarbonyl-4,6-dimethylisophthalic acidDiphenylphosphoryl azide (DPPA), Et₃NHeat in the presence of a trapping agent (e.g., t-BuOH) followed by deprotection and hydrolysisAryl isocyanateThis compound

Alternative and Developing Synthetic Approaches

In addition to the classical rearrangement reactions, alternative and more modern synthetic strategies are being explored to improve efficiency, sustainability, and access to complex molecules like this compound.

Exploration of Green Chemistry Principles in Synthesis

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgcompoundchem.com In the context of synthesizing the target molecule, several aspects can be considered to make the synthesis more environmentally benign.

Use of Greener Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or supercritical fluids can significantly reduce the environmental impact of a synthesis. researchgate.net

Catalysis: Employing catalytic reagents in place of stoichiometric ones minimizes waste generation. acs.org For instance, the development of catalytic methods for Hofmann and Curtius rearrangements can improve their atom economy.

Energy Efficiency: Utilizing microwave irradiation or electrochemical methods can often reduce reaction times and energy consumption compared to conventional heating. acs.orgnih.gov

Renewable Feedstocks: While not directly applicable to this specific aromatic compound, the broader principle of using renewable starting materials is a key goal in green chemistry. compoundchem.com

The twelve principles of green chemistry provide a framework for designing more sustainable synthetic routes. indianchemicalsociety.comrroij.com

Functional Group Interconversions from Precursors

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is converted into another. ub.eduic.ac.uk This approach allows for the use of readily available starting materials that can be chemically modified to arrive at the target structure.

Potential FGI routes to this compound could involve:

Reduction of a Nitro Group: A common method for introducing an amino group onto an aromatic ring is through the reduction of a corresponding nitro compound. A precursor such as 2-nitro-5-ethoxycarbonyl-4,6-dimethylbenzoic acid could be synthesized and subsequently reduced to the desired amine using various reducing agents (e.g., H₂/Pd, Sn/HCl, Fe/HCl).

Modification of Existing Benzoic Acid Derivatives: Starting from a more accessible substituted benzoic acid, the required functional groups can be introduced sequentially. For example, starting with a dimethylbenzoic acid, nitration, esterification, and subsequent reduction and other functional group manipulations could lead to the target molecule.

Multi-component Reactions Incorporating the Benzoic Acid Moiety

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all the reactants. organic-chemistry.org MCRs are highly atom-economical and can rapidly generate molecular complexity.

Reaction Conditions and Optimization

The optimization of reaction conditions is crucial for achieving high yields and purity of the target compound. Key parameters that are typically investigated include temperature, pressure, solvent, and catalyst systems.

The reaction temperature can significantly influence the rate and selectivity of the synthesis. For instance, in related preparations of substituted aminobenzoic acids, temperatures can range from ambient temperature to elevated temperatures, often under reflux conditions. googleapis.com For hydrogenation reactions to reduce a nitro group, reactions are often conducted at room temperature. The pressure is generally atmospheric, although for certain catalytic reactions, elevated pressures of an inert gas like nitrogen or argon may be employed to ensure an oxygen-free environment, which can be deleterious to some catalysts. googleapis.com

The choice of solvent is critical and depends on the solubility of the reactants and intermediates, as well as its compatibility with the reaction conditions. Common solvents used in the synthesis of similar aromatic compounds include alcohols (like ethanol and methanol), ethers (like tetrahydrofuran), and polar aprotic solvents (like dimethylformamide). googleapis.com The solvent can also influence the reaction rate and, in some cases, the product distribution.

Table 1: General Solvent Effects in the Synthesis of Substituted Benzoic Acids

Solvent TypeExamplesGeneral Applicability
Protic SolventsEthanol, Methanol (B129727)Often used for reactions involving polar reactants and for recrystallization. googleapis.com
Aprotic Polar SolventsDimethylformamide (DMF), Acetonitrile (B52724)Good for dissolving a wide range of reactants and can facilitate certain catalytic cycles. googleapis.com
Ethereal SolventsTetrahydrofuran (THF), DioxaneCommonly used for reactions involving organometallic reagents and for their inert nature.

Catalysis plays a pivotal role in the synthesis of complex organic molecules. For the likely reduction of a nitroaromatic precursor to form the amino group of this compound, catalytic hydrogenation is a common and efficient method.

Palladium on carbon (Pd/C) is a widely used catalyst for this transformation. The reaction is typically carried out under a hydrogen atmosphere (often from a balloon or a pressurized reactor). The catalyst loading is an important parameter to optimize, with typical loadings ranging from 1 to 10 mol%.

Other catalytic systems for the formation of substituted anthranilic acids include iron-catalyzed amination of aromatic carboxamides. nih.gov Furthermore, palladium-catalyzed carbonylation reactions of haloanilines are also a powerful tool for the synthesis of anthranilic acid derivatives. core.ac.uk The choice of ligand in these palladium-catalyzed reactions is crucial for achieving high yields and selectivity.

To enhance reaction yields, optimization of catalyst loading, reaction time, and temperature is essential. The use of phase-transfer catalysts can also be beneficial in biphasic reaction systems, although they are not always necessary.

Table 2: Common Catalyst Systems for Key Transformations in Substituted Anthranilic Acid Synthesis

TransformationCatalyst SystemTypical Conditions
Nitro Group ReductionPd/C, H₂Room temperature, atmospheric or slightly elevated pressure, alcoholic or ethereal solvent.
C-H AminationIron/diphosphine catalystRequires a directing group on the aromatic ring and an organometallic base. nih.gov
CarbonylationPalladium catalyst with a ligandCarbon monoxide atmosphere, elevated temperature and pressure. core.ac.uk

The isolation and purification of the final product are critical steps to obtain this compound in high purity. Standard techniques employed for the purification of crystalline organic solids are generally applicable.

Following the completion of the reaction, the crude product is typically isolated by filtration if it precipitates from the reaction mixture, or by extraction after quenching the reaction. The crude solid can then be purified by recrystallization from a suitable solvent or a mixture of solvents. googleapis.com Common solvents for recrystallization of aminobenzoic acid derivatives include ethanol, methanol, and acetonitrile. googleapis.com

Chromatographic techniques are also powerful tools for purification. Column chromatography using silica (B1680970) gel is a standard method for separating the desired product from byproducts and unreacted starting materials. For analytical purposes and for the separation of closely related isomers, High-Performance Liquid Chromatography (HPLC) can be employed. Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, has been shown to be effective for the separation of aminobenzoic acid isomers. rsc.org

Table 3: Purification Techniques for Substituted Aminobenzoic Acids

TechniqueDescriptionApplicability
RecrystallizationDissolving the crude product in a hot solvent and allowing it to crystallize upon cooling.Effective for purifying crystalline solids from soluble impurities. googleapis.com
Column ChromatographySeparation based on differential adsorption of compounds on a stationary phase (e.g., silica gel).Widely used for the purification of a broad range of organic compounds.
ExtractionSeparating compounds based on their differential solubilities in two immiscible liquid phases.A primary step in the work-up procedure to isolate the product from the reaction mixture.
HPLCHigh-resolution separation based on partitioning between a stationary and a mobile phase under high pressure.Useful for analytical purity assessment and for the separation of complex mixtures or isomers. rsc.org

Chemical Reactivity and Functional Group Transformations of 2 Amino 5 Ethoxycarbonyl 4,6 Dimethylbenzoic Acid

Reactivity of the Amino Group

The primary amino group, ortho to the carboxylic acid, is a potent nucleophile and a key site for a variety of chemical transformations. Its reactivity is characteristic of substituted anilines.

Acylation Reactions (e.g., formation of amides)

The nucleophilic amino group of 2-Amino-5-ethoxycarbonyl-4,6-dimethylbenzoic acid is expected to readily react with acylating agents such as acid chlorides and anhydrides to form the corresponding N-acyl derivatives (amides). Under neutral conditions, the nucleophilicity of the amino group typically dominates over that of the carboxyl group. core.ac.uk For instance, the reaction of anthranilic acid with acetyl chloride yields N-acetylanthranilic acid. researchgate.net Similarly, treatment of anthranilic acid with acetic anhydride (B1165640) produces N-acetyl anthranilic acid derivatives. ijpsjournal.com

This transformation is a common strategy for protecting the amino group or for synthesizing more complex molecules. scielo.br The reaction typically proceeds by the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon of the acylating agent.

Table 1: Representative Acylation Reactions

Acylating Agent Expected Product
Acetyl Chloride 2-Acetamido-5-ethoxycarbonyl-4,6-dimethylbenzoic acid
Acetic Anhydride 2-Acetamido-5-ethoxycarbonyl-4,6-dimethylbenzoic acid

Diazotization and Coupling Reactions

Primary aromatic amines undergo diazotization upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). mnstate.edu The resulting aryl diazonium salt is a versatile intermediate.

For this compound, this reaction would yield the corresponding diazonium salt. These salts are highly reactive and can undergo a variety of subsequent reactions, often referred to as Sandmeyer or Sandmeyer-type reactions, where the diazonium group (-N₂⁺) is replaced by a wide range of nucleophiles. wikipedia.orgorganic-chemistry.org

Common transformations of the diazonium salt include:

Replacement by Halides: Using copper(I) halides (CuCl, CuBr) leads to the formation of aryl chlorides or bromides (Sandmeyer reaction). wikipedia.org

Replacement by Iodide: Reaction with potassium iodide (KI) yields the corresponding aryl iodide. chegg.com

Replacement by Cyano Group: Treatment with copper(I) cyanide (CuCN) introduces a nitrile functional group. scirp.org

Replacement by Hydroxyl Group: Heating the diazonium salt in aqueous acid leads to the formation of a phenol (B47542). scirp.org Research on 2-aminobenzoic acid (oABA) has shown this hydroxylation can be particularly facile, not even requiring a copper catalyst. scirp.orgresearchgate.net

A notable reaction of anthranilic acid itself is that its diazonium salt can undergo decarboxylation to form benzyne (B1209423), a highly reactive intermediate. chemtube3d.comresearchgate.net

Table 2: Potential Products from Diazotization

Reagent Reaction Type Expected Product
NaNO₂, HCl (0-5 °C) Diazotization 5-Ethoxycarbonyl-4,6-dimethyl-2-(diazo)benzoic acid chloride
CuCl Sandmeyer 2-Chloro-5-ethoxycarbonyl-4,6-dimethylbenzoic acid
CuBr Sandmeyer 2-Bromo-5-ethoxycarbonyl-4,6-dimethylbenzoic acid
KI Substitution 5-Ethoxycarbonyl-2-iodo-4,6-dimethylbenzoic acid

Condensation Reactions with Aldehydes and Ketones (e.g., Schiff base formation)

The primary amino group can condense with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. nih.gov This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org

Studies on various aminobenzoic acids have demonstrated the successful synthesis of Schiff bases. For example, 2-aminobenzoic acid has been condensed with 4-(N,N-dimethylamino)benzaldehyde and 4-methoxybenzaldehyde (B44291) to form the corresponding imine products. imist.ma Similarly, equimolar amounts of 2-aminobenzoic acid and imidazoleacetophenone have been reacted to prepare a Schiff base. eurjchem.com These reactions highlight the general applicability of this transformation to aminobenzoic acid derivatives.

Table 3: Examples of Schiff Base Formation

Carbonyl Compound Expected Product Type
Benzaldehyde Imine (Schiff Base)
Acetone Imine (Schiff Base)

Nucleophilic Substitutions and Derivatization

The amino group itself can act as a nucleophile in substitution reactions. A key example is the Ullmann condensation, a copper-catalyzed reaction where an aryl amine couples with an aryl halide. This reaction is used to form N-aryl anthranilic acids, which are precursors to important molecules like acridines. acs.org While typically performed with an aniline (B41778) and a 2-halobenzoic acid, the principle applies to the amino group of the target molecule reacting with a suitable aryl halide. core.ac.uk

Furthermore, the amino group can be alkylated, although direct alkylation can sometimes be challenging and may lead to multiple substitutions. scielo.brresearchgate.net

Transformations Involving the Carboxyl Group

The carboxylic acid group is less reactive than the amino group but can be transformed into a variety of important derivatives, including esters and amides.

Esterification and Amidation

Esterification: The carboxylic acid group can be converted to an ester, most commonly through Fischer esterification. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). libretexts.org For example, p-aminobenzoic acid is readily esterified with ethanol (B145695) using sulfuric acid to produce benzocaine. libretexts.org The reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction to completion. libretexts.org It is important to note that the target molecule already contains an ethyl ester group; further esterification would target the free carboxylic acid.

Amidation: The carboxyl group can also be converted into an amide by reaction with an amine. This typically requires activating the carboxylic acid, as direct reaction with an amine is slow. Common methods involve converting the carboxylic acid to a more reactive derivative, such as an acid chloride, or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). ijpsjournal.com The direct reaction of isatoic anhydride (a derivative of anthranilic acid) with amines is a known route to produce anthranilic acid amides. google.com The formation of an acid-amide intermediate can be achieved by reacting anthranilic acid derivatives with a dichloride of a dicarboxylic acid. researchgate.net

Table 4: Carboxyl Group Transformations

Reagent(s) Transformation Expected Product
Methanol (B129727), H₂SO₄ (cat.) Esterification Methyl 2-amino-5-ethoxycarbonyl-4,6-dimethylbenzoate
SOCl₂, then R'NH₂ Amidation 2-Amino-5-ethoxycarbonyl-N-(R')-4,6-dimethylbenzamide

Decarboxylation Reactions

The removal of the carboxyl group from the aromatic ring, known as decarboxylation, is a potential reaction for this compound. Aromatic carboxylic acids, particularly those with electron-donating substituents, can undergo decarboxylation, although often requiring significant thermal energy. For the parent compound, anthranilic acid (2-aminobenzoic acid), decarboxylation is known to occur upon heating above its melting point or by boiling in an acid-catalyzed aqueous solution. researchgate.netcdnsciencepub.com The mechanism is suggested to be a bimolecular electrophilic substitution where a proton attacks the carbon atom bearing the carboxyl group, facilitated by the zwitterionic nature of the molecule. researchgate.netcdnsciencepub.com

For this compound, the presence of multiple activating groups (one amino and two methyl groups) would be expected to facilitate the electrophilic attack necessary for decarboxylation. Studies on substituted anthranilic acids have shown that electron-releasing groups can increase the rate of the initial protonation step. cdnsciencepub.com However, the reaction typically requires harsh conditions, which could lead to competing side reactions involving the other functional groups.

A milder, alternative pathway for decarboxylation of anthranilic acids involves diazotization of the amino group to form a diazonium salt. chemtube3d.com This intermediate can spontaneously lose nitrogen gas (N₂) and carbon dioxide (CO₂) to generate a highly reactive benzyne intermediate. chemtube3d.com Applying this to the target molecule would result in the formation of an ethoxycarbonyl-dimethyl-benzyne intermediate, which could be trapped by various reagents.

Salt Formation and Coordination Chemistry

As an amphoteric molecule, this compound contains both a basic amino group and an acidic carboxylic acid group. wikipedia.org This dual functionality allows it to form salts with both acids and bases.

Reaction with Acids: In the presence of a strong acid, the lone pair of electrons on the nitrogen atom of the amino group will be protonated, forming an anilinium salt.

Reaction with Bases: With a base, the acidic proton of the carboxylic acid group is abstracted to form a carboxylate salt.

The presence of both the amino and carboxylate groups in an ortho arrangement makes this molecule an excellent candidate as a bidentate chelating ligand in coordination chemistry. inlibrary.uz Analogous to anthranilic acid, it can form stable complexes with a variety of transition metal ions, such as Zn(II), Cu(II), Co(II), and Ni(II). researchgate.netresearchgate.netnih.gov The ligand coordinates to the metal center through the nitrogen of the amino group and one of the oxygen atoms of the deprotonated carboxyl group, forming a stable chelate ring. inlibrary.uzinlibrary.uz The specific stoichiometry and geometry of these metal complexes would depend on the metal ion, its oxidation state, and the reaction conditions. nih.gov

PropertyDescription
Amphoterism Can react as both an acid (via -COOH group) and a base (via -NH₂ group).
Salt Formation Forms anilinium salts with strong acids and carboxylate salts with bases.
Chelation Acts as a bidentate ligand, coordinating with metal ions through the amino and carboxylate groups.
Potential Metal Ions Expected to form complexes with transition metals like Fe(III), Cu(II), Ni(II), Co(II), etc. inlibrary.uz

Reactions of the Ethoxycarbonyl Group

Hydrolysis and Transesterification

The ethoxycarbonyl group (-COOCH₂CH₃) is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.

Hydrolysis is the cleavage of the ester bond by reaction with water, which can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester is heated with an excess of water. The reaction is reversible and leads to the formation of the corresponding dicarboxylic acid, 2-amino-4,6-dimethylterephthalic acid, and ethanol. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a stoichiometric amount of a base, such as sodium hydroxide, is used. libretexts.org The products are the sodium salt of the carboxylic acid and ethanol. Subsequent acidification would yield the dicarboxylic acid. Research on other 2-aminobenzoate (B8764639) esters suggests that the neighboring amino group can act as an intramolecular general base catalyst, potentially enhancing the rate of hydrolysis in a pH-independent manner. researchgate.net

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. google.com By heating this compound in a different alcohol (e.g., methanol or propanol), the ethyl group can be exchanged for the corresponding alkyl group of the new alcohol, establishing an equilibrium that can be driven to completion by using the new alcohol as the solvent.

Reduction to Alcohol Functionality

The ester functional group can be reduced to a primary alcohol. This transformation typically requires a powerful reducing agent, as esters are less reactive than aldehydes or ketones. youtube.com

Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, capable of reducing esters to primary alcohols in high yield. youtube.comchemistrysteps.com However, LiAlH₄ is a very strong, unselective reducing agent and would simultaneously reduce the carboxylic acid group. Therefore, treatment of this compound with an excess of LiAlH₄ followed by an aqueous workup would be expected to produce 2-amino-4,6-dimethyl-1,5-bis(hydroxymethyl)benzene.

Achieving selective reduction of the ester group while leaving the carboxylic acid intact is challenging. One potential strategy involves using a milder reducing agent like sodium borohydride (B1222165) in combination with an activating agent, or using catalytic hydrogenation under specific conditions. Conversely, selective reduction of the carboxylic acid in the presence of the ester could potentially be achieved using reagents like borane-tetrahydrofuran (B86392) complex (BH₃-THF), which often shows selectivity for carboxylic acids over esters, although this can be substrate-dependent. researchgate.net A partial reduction of the ester to an aldehyde is also possible using sterically hindered reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures, but over-reduction to the alcohol is a common side reaction. youtube.com

Aromatic Ring Reactivity and Substitutions

Electrophilic Aromatic Substitution (e.g., nitration, halogenation)

Electrophilic aromatic substitution (EAS) reactions on the benzene (B151609) ring of this compound are governed by the cumulative directing and activating/deactivating effects of the five substituents. fiveable.meucalgary.ca The only unsubstituted position on the ring is C-3.

The directing effects of the existing substituents are summarized below:

SubstituentPositionTypeDirecting Effect
-NH₂C-2Strongly Activatingortho, para
-COOHC-1Deactivatingmeta
-COOEtC-5Deactivatingmeta
-CH₃C-4Activatingortho, para
-CH₃C-6Activatingortho, para

The sole available position, C-3, is ortho to the strongly activating amino group and one of the methyl groups. It is also meta to the deactivating carboxylic acid and ethoxycarbonyl groups, and the other methyl group. The powerful ortho, para-directing influence of the amino group strongly favors electrophilic attack at this C-3 position.

However, a significant challenge to EAS is the immense steric hindrance around the C-3 position, which is flanked by the bulky carboxylic acid group at C-2 and a methyl group at C-4. This steric congestion would likely make substitution at this position kinetically very slow, requiring harsh reaction conditions.

Nitration: Nitration is typically carried out with a mixture of concentrated nitric acid and sulfuric acid. uomustansiriyah.edu.iq A critical consideration is that under these strongly acidic conditions, the amino group will be protonated to form the anilinium ion (-NH₃⁺). chemistrysteps.com The -NH₃⁺ group is a strongly deactivating, meta-director. This would drastically reduce the reactivity of the ring and oppose the desired substitution at C-3. To circumvent this, the amino group is often protected by acylation (e.g., forming an acetamido group, -NHCOCH₃) prior to nitration. The acetamido group is still an ortho, para-director but is less activating than the amino group, which can help control the reaction. chemistrysteps.com Even with protection, the severe steric hindrance at C-3 remains a major obstacle.

Halogenation: Halogenation of anilines with reagents like bromine water is typically very rapid and difficult to control, often leading to polysubstitution. byjus.com For a controlled, monosubstitution, protection of the amino group as an acetamide (B32628) is also the standard strategy. chemistrysteps.com The subsequent reaction with a halogen (e.g., Br₂) and a Lewis acid catalyst (e.g., FeBr₃) would be directed towards the positions ortho and para to the activating acetamido group. Again, while C-3 is electronically favored, the reaction would be sterically hindered.

Nucleophilic Aromatic Substitution (if applicable)

Nucleophilic Aromatic Substitution (NAS) is a reaction class where a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, two main conditions are generally required: (1) the presence of a good leaving group (typically a halide) and (2) the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.

In the case of this compound, the aromatic ring lacks a conventional leaving group. Furthermore, the ring is substituted with both electron-donating groups (amino, methyl) and electron-withdrawing groups (carboxyl, ethoxycarbonyl). The strong activating and electron-donating nature of the amino group, in particular, makes the benzene ring electron-rich, which disfavors attack by nucleophiles. Consequently, standard nucleophilic aromatic substitution reactions are not a characteristic feature of this compound's reactivity profile. The scientific literature does not present instances of this compound undergoing such transformations under typical NAS conditions.

Cyclization and Heterocyclic Annulation Reactions

The most significant area of reactivity for this compound involves the concerted action of its amino and carboxylic acid groups to form new heterocyclic rings. This intramolecular potential makes it a valuable precursor for creating complex molecular architectures, particularly quinazolinones and other related fused systems.

The synthesis of quinazolinones is a hallmark reaction of anthranilic acid and its derivatives. The core structure of this compound provides the necessary benzene ring and two key heteroatoms (N and O), which can be cyclized with a reagent that supplies the final carbon atom of the new heterocyclic ring.

A variety of synthetic methods have been established for this transformation, each utilizing a different source for the C2 carbon of the quinazolinone ring. These reactions typically involve an initial acylation or condensation with the amino group, followed by an intramolecular cyclization and dehydration.

A common and straightforward method involves heating the anthranilic acid derivative with formamide (B127407). The formamide serves as the source of the additional carbon and nitrogen atoms required to form the pyrimidinone portion of the quinazolinone ring system. Other reagents can also be employed to introduce different substituents at the 2-position of the quinazolinone core. For instance, reaction with acid anhydrides or acid chlorides, followed by treatment with ammonia (B1221849) or an amine, first forms an intermediate N-acylanthranilic acid or a benzoxazinone, which then cyclizes to the corresponding quinazolinone.

The table below summarizes common synthetic routes applicable to anthranilic acid derivatives for the formation of quinazolinones.

Reagent(s)Intermediate/ProcessResulting Structure
FormamideDirect condensation and cyclization4(3H)-Quinazolinone
Acetic Anhydride, then Amine (R-NH₂)Forms a 2-methyl-1,3-benzoxazin-4-one intermediate, followed by ring opening and cyclization2-Methyl-3-R-4(3H)-quinazolinone
Aroyl Chlorides, then Amine (R-NH₂)Forms a 2-aryl-1,3-benzoxazin-4-one intermediate, followed by ring opening and cyclization2-Aryl-3-R-4(3H)-quinazolinone
N,N-DiphenylformamidineCondensation followed by cyclization3-Phenyl-4(3H)-quinazolinone

This table presents generalized reactions for the anthranilic acid core.

Beyond the prevalent formation of quinazolinones, the anthranilic acid framework of this compound is a versatile starting point for other fused heterocyclic systems. The specific product obtained is highly dependent on the co-reactant and the reaction conditions.

Benzoxazinones: One important class of related heterocycles is the 1,3-benzoxazin-4-ones. These are often synthesized as stable intermediates en route to quinazolinones. The classical method for their preparation involves the condensation of an anthranilic acid with acid chlorides or acid anhydrides. umich.edunih.gov For example, reacting an anthranilic acid with a substituted benzoyl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270) leads to the formation of a 2-aryl-substituted benzoxazinone. nih.govmdpi.com These intermediates can then be isolated or reacted in situ with amines to yield quinazolinones. umich.edu

Acridones: The synthesis of acridones, a class of tricyclic compounds, can also be achieved starting from anthranilic acid derivatives. A common approach is the Ullmann condensation, which involves the reaction of an anthranilic acid with a substituted halobenzene, followed by an acid-catalyzed cyclization of the resulting N-phenylanthranilic acid. juniperpublishers.com Another strategy involves the condensation of anthranilic acids with highly reactive phenols, such as phloroglucinol, in the presence of an acid catalyst like p-toluenesulfonic acid to construct the tricyclic acridone (B373769) core. nih.govacs.org While these methods are general for anthranilic acids, their applicability to the specifically substituted this compound would depend on the compatibility of the other functional groups with the reaction conditions.

The table below outlines synthetic pathways from anthranilic acids to these other heterocyclic systems.

Target HeterocycleTypical Co-Reactant(s)Key Reaction Type
1,3-Benzoxazin-4-oneAcid Chloride or Acid AnhydrideAcylation followed by intramolecular cyclization/dehydration umich.edumdpi.com
AcridoneHalobenzene, PhenolUllmann Condensation, Friedel-Crafts-type cyclization juniperpublishers.comnih.gov

Structural Elucidation and Spectroscopic Characterization of 2 Amino 5 Ethoxycarbonyl 4,6 Dimethylbenzoic Acid

Infrared (IR) Spectroscopy

Analysis of Hydrogen Bonding Interactions:This subsection was designated for an investigation of intermolecular and intramolecular hydrogen bonding. By analyzing the shifts and shapes of the O-H and N-H stretching bands in the IR spectrum, in both solid-state and solution, key insights into the compound's supramolecular chemistry and physical properties could have been inferred.

Unfortunately, without access to the raw or processed spectral data for 2-Amino-5-ethoxycarbonyl-4,6-dimethylbenzoic acid, a scientifically accurate and detailed discussion for each of these sections and subsections cannot be provided at this time. The generation of interactive data tables and a thorough presentation of research findings are contingent upon the availability of this foundational information.

Further experimental research is required to determine the spectroscopic properties of this compound and enable a comprehensive structural elucidation as outlined.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is indispensable for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

The nominal molecular weight of this compound, derived from its chemical formula (C₁₄H₁₉NO₄), is 265 g/mol . In an electron ionization (EI) mass spectrum, this would correspond to the molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 265.

The fragmentation of the molecular ion provides a structural fingerprint of the molecule. The pattern is dictated by the stability of the resulting fragments, with characteristic losses associated with the functional groups present. For substituted benzoic acids, common fragmentation pathways include the loss of small, stable neutral molecules or radicals. docbrown.info The fragmentation of this compound is predicted to involve the initial loss from its carboxylic acid, ethoxycarbonyl, and methyl substituents.

Key predicted fragmentation pathways include:

Loss of a hydroxyl radical (-•OH): Cleavage of the carboxylic O-H bond followed by removal of the hydrogen is less common than the loss of the entire hydroxyl group. The loss of •OH (17 u) from the molecular ion would yield a fragment ion at m/z 248.

Loss of water (-H₂O): A common fragmentation for compounds with a carboxylic acid and adjacent groups, often involving an ortho effect, leading to a loss of 18 u to produce an ion at m/z 247. miamioh.edu

Loss of an ethoxy radical (-•OC₂H₅): Cleavage of the ester C-O bond can result in the loss of an ethoxy radical (45 u), forming a stable acylium ion at m/z 220.

Loss of a carboxyl radical (-•COOH): The loss of the entire carboxylic acid group (45 u) would also result in a fragment at m/z 220.

Loss of a methyl radical (-•CH₃): Cleavage of a C-C bond can lead to the loss of one of the methyl groups (15 u), producing a fragment ion at m/z 250.

The appearance of an ion at m/z 77 is a characteristic indicator of a monosubstituted benzene (B151609) ring docbrown.info; however, in a polysubstituted ring like this, the corresponding aromatic fragment would be heavier. The base peak in the spectrum would correspond to the most stable fragment ion formed under the experimental conditions.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z (Predicted)Ion FormulaLost Fragment
265[C₁₄H₁₉NO₄]⁺(Molecular Ion)
250[C₁₃H₁₆NO₄]⁺•CH₃
248[C₁₄H₁₈NO₃]⁺•OH
247[C₁₄H₁₇NO₃]⁺H₂O
220[C₁₂H₁₄NO₃]⁺•OC₂H₅
220[C₁₃H₁₈N]⁺•COOH

While nominal mass spectrometry provides integer masses, high-resolution mass spectrometry (HRMS) can measure the mass of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental composition of the molecule and its fragments.

The theoretical monoisotopic mass of this compound (C₁₄H₁₉NO₄) is calculated to be 265.13141 Da. An experimental HRMS measurement yielding a value within a few parts per million (ppm) of this theoretical mass would unequivocally confirm the compound's elemental formula. This technique is crucial for distinguishing between compounds that have the same nominal mass but different chemical formulas (isobars).

Table 2: Calculated Exact Masses for Key Ions

Ion FormulaDescriptionTheoretical Exact Mass (Da)
[C₁₄H₁₉NO₄]⁺Molecular Ion [M]⁺265.13141
[C₁₄H₁₇NO₃]⁺[M-H₂O]⁺247.12084
[C₁₂H₁₄NO₃]⁺[M-OC₂H₅]⁺220.09737

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure. The absorption of light promotes electrons from a ground electronic state to a higher-energy excited state.

The UV-Vis spectrum of this compound is dominated by the electronic transitions within its primary chromophore: the substituted benzene ring. Benzoic acid itself displays characteristic absorption bands, often referred to as the B-band (benzenoid) and C-band. rsc.orgresearchgate.net The B-band is typically an intense absorption around 230 nm, while the C-band is a weaker, broader band around 274 nm. rsc.org

The substituents on the benzene ring significantly influence the position (λₘₐₓ) and intensity (molar absorptivity, ε) of these absorption bands.

Amino Group (-NH₂): As a powerful auxochrome with a lone pair of electrons, the amino group can donate electron density to the aromatic ring, extending the conjugated π-system. This results in a bathochromic shift (a shift to longer wavelengths) of the absorption bands. Ortho-amino substitution is known to cause a particularly large red shift. researchgate.net

Ethoxycarbonyl (-COOC₂H₅) and Carboxyl (-COOH) Groups: These are chromophoric groups that can also conjugate with the benzene ring, modifying the electronic transitions.

Methyl Groups (-CH₃): These groups act as weak auxochromes, typically causing small bathochromic shifts through hyperconjugation.

The collective effect of these substituents—one strong electron-donating group (amino) and two electron-withdrawing groups (carboxyl and ethoxycarbonyl)—on the aromatic ring is expected to cause significant bathochromic shifts in the absorption maxima compared to unsubstituted benzoic acid. The primary electronic transitions observed will be of the π → π* type. The presence of non-bonding electrons on the nitrogen and oxygen atoms also allows for n → π* transitions, although these are typically much weaker and may be obscured by the more intense π → π* bands.

Table 3: Chromophoric Analysis of this compound

Functional GroupTypeExpected Effect on λₘₐₓ
Substituted Benzene RingChromophorePrimary absorber
Amino (-NH₂)Auxochrome (strong)Bathochromic shift (Red shift)
Carboxyl (-COOH)ChromophoreModifies π → π* transitions
Ethoxycarbonyl (-COOC₂H₅)ChromophoreModifies π → π* transitions
Methyl (-CH₃)Auxochrome (weak)Slight bathochromic shift

The polarity and nature of the solvent can alter the UV-Vis absorption spectrum of a compound by stabilizing the ground and/or excited states differently. nih.gov

Solvent Polarity: For π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic (red) shift. Conversely, for n → π* transitions, polar protic solvents (like water or ethanol) can form hydrogen bonds with the non-bonding electrons, lowering the energy of the ground state more than the excited state. This results in a hypsochromic (blue) shift, requiring more energy for the transition. nih.gov

pH of the Solvent: The pH of the medium has a pronounced effect due to the presence of acidic (carboxylic acid) and basic (amino) functional groups. rsc.org

In an acidic solution (low pH), the amino group becomes protonated to form an ammonium ion (-NH₃⁺). This removes the electron-donating resonance effect of the lone pair, causing a significant hypsochromic shift compared to the neutral molecule.

In a basic solution (high pH), the carboxylic acid group deprotonates to form a carboxylate ion (-COO⁻). This change in the electronic nature of the substituent also alters the absorption spectrum, often resulting in a blue shift relative to the protonated acid form. researchgate.net

Therefore, recording the UV-Vis spectra in solvents of varying polarity and pH is essential for a complete characterization of the compound's electronic properties.

Other Spectroscopic Techniques (e.g., Raman Spectroscopy)

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to infrared (IR) spectroscopy. It detects inelastic scattering of monochromatic light, which corresponds to the vibrational modes of the molecule. A study on the related compound 2-amino-5-bromobenzoic acid provides a basis for predicting the Raman spectrum of the title compound. researchgate.net

The Raman spectrum of this compound would be expected to show characteristic bands corresponding to its various functional groups.

Table 4: Predicted Characteristic Raman Shifts

Vibrational ModeFunctional GroupPredicted Wavenumber Range (cm⁻¹)
N-H Symmetric/Asymmetric StretchingAmino (-NH₂)3300 - 3500
O-H StretchingCarboxylic Acid (-COOH)2500 - 3300 (broad)
C-H Stretching (Aliphatic)Methyl (-CH₃), Ethyl (-C₂H₅)2850 - 3000
C-H Stretching (Aromatic)Benzene Ring3000 - 3100
C=O StretchingCarboxylic Acid (-COOH)1680 - 1710
C=O StretchingEster (-COOC₂H₅)1715 - 1740
Aromatic C=C StretchingBenzene Ring1400 - 1650
C-N StretchingAmino (-NH₂)1250 - 1350
C-O StretchingCarboxylic Acid, Ester1200 - 1300

These vibrational modes provide a detailed structural map of the molecule. For instance, the presence of two distinct carbonyl stretching bands would confirm the existence of both the carboxylic acid and ester functionalities. The broadness of the O-H stretch is characteristic of the hydrogen-bonded dimeric structures often formed by carboxylic acids. researchgate.net

Crystallographic Analysis and Solid State Characteristics

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Such studies provide invaluable information on the molecule's structure and how it organizes itself in the solid state.

A single-crystal X-ray diffraction analysis would elucidate the exact conformation of 2-Amino-5-ethoxycarbonyl-4,6-dimethylbenzoic acid, including the planarity of the benzene (B151609) ring and the spatial orientation of its substituents: the amino group, the ethoxycarbonyl group, and the two methyl groups. This analysis would also yield precise measurements of bond lengths, bond angles, and torsion angles within the molecule. Without experimental data, a table of these parameters cannot be constructed.

The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by various intermolecular forces. For this compound, one would anticipate the formation of hydrogen bonding networks involving the amino and carboxylic acid functional groups. Specifically, the amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the ethoxycarbonyl group and the carboxylic acid can act as hydrogen bond acceptors. The carboxylic acid group itself is a potent hydrogen bond donor. These interactions would likely play a dominant role in the crystal packing.

Polymorphism and Solid-State Forms

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. It is plausible that this compound could exhibit polymorphism, arising from different possible arrangements of the molecules and varying hydrogen bonding patterns in the solid state. However, without experimental screening and characterization, the existence and nature of any polymorphic forms remain unknown.

Thermal Behavior and Phase Transitions

The thermal behavior of the compound, including its melting point, decomposition temperature, and any potential phase transitions between polymorphic forms, would typically be investigated using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This information is crucial for understanding the material's stability and handling requirements. As no thermal analysis data has been reported in the public domain, a discussion of these properties cannot be provided.

Theoretical and Computational Chemistry Studies of 2 Amino 5 Ethoxycarbonyl 4,6 Dimethylbenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. These methods solve the Schrödinger equation (or an approximation of it) to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for studying substituted benzoic acids due to its favorable balance of accuracy and computational cost. acs.org DFT calculations, often employing hybrid functionals like B3LYP or PBE0 with basis sets such as 6-311++G(d,p) or def2-TZVP, are used to perform geometry optimization. nih.govacs.org This process systematically alters the molecule's geometry to find the configuration with the minimum potential energy, known as the optimized structure. The results provide theoretical predictions of bond lengths, bond angles, and dihedral angles. nih.gov

For instance, in a DFT study of a 4-(benzylamino)benzoic acid derivative, the geometry was optimized to understand its structural features. acs.org Such an analysis for 2-Amino-5-ethoxycarbonyl-4,6-dimethylbenzoic acid would reveal the planarity of the benzene (B151609) ring, the orientation of the amino, carboxylic acid, and ethoxycarbonyl groups, and any intramolecular interactions like hydrogen bonding.

Illustrative Optimized Geometrical Parameters for a Benzoic Acid Derivative

Note: The following data is for the related compound 4-(carboxyamino)-benzoic acid, calculated at the B3LYP/6-311G level, and is provided for illustrative purposes.

ParameterBondBond Length (Å)ParameterAngleBond Angle (°)
R1C1-C21.39A1C6-C1-C2120.2
R2C1-C61.39A2C1-C2-C3120.1
R3C2-C31.39A3C2-C3-C4119.5
R4C3-C41.40A4C3-C4-C5120.3
R5C4-C51.39A5C4-C5-C6120.3
R6C5-C61.39A6C5-C6-C1119.6
R7C1-C71.49A7C2-C1-C7120.1
R8C7-O81.22A8C6-C1-C7119.7
R9C7-O91.36A9C1-C7-O8123.6
R10O9-H100.97A10C1-C7-O9112.5

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. oulu.fi Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled-Cluster (CCSD) fall into this category. oulu.fi These methods can be used for geometry optimization and to obtain highly accurate energies. oulu.fi For example, ab initio methods have been used to optimize the geometries of meta- and para-aminobenzoic acid rotamers. oulu.fi Due to their higher computational cost, they are often used to benchmark results obtained from DFT calculations for complex molecules. nih.gov

Spectroscopic Property Predictions

Computational methods are invaluable for interpreting and predicting experimental spectra, allowing for the assignment of spectral features to specific molecular properties.

The Gauge-Including Atomic Orbital (GIAO) method is a robust technique for calculating the nuclear magnetic shielding tensors of a molecule. nih.govmdpi.com These calculations are typically performed on a DFT-optimized geometry. The computed isotropic shielding values are then converted into NMR chemical shifts (δ) by referencing them against a standard compound, usually tetramethylsilane (B1202638) (TMS). nih.govresearchgate.net This approach can predict both ¹H and ¹³C NMR chemical shifts. nih.gov Comparing the theoretical shifts with experimental data helps validate the computed structure and aids in the assignment of complex spectra, which can be particularly useful for substituted benzoic acid esters where chemical shifts can be anomalous. nih.gov

Illustrative Calculated vs. Experimental ¹³C NMR Shifts for 4-butyl benzoic acid

Note: The following data is provided for illustrative purposes, calculated using the GIAO method at the B3LYP/6-311++G(d,p) level. nih.gov

Carbon AtomExperimental Shift (ppm)Calculated Shift (ppm)
C1130.2132.1
C2129.5130.6
C3125.4126.8
C4146.1147.5
C5125.4126.8
C6129.5130.6
C7 (COOH)167.8170.2

Theoretical vibrational (infrared) spectra are simulated by calculating the harmonic vibrational frequencies of the molecule at its optimized geometry using methods like DFT. nih.gov The resulting frequencies correspond to specific molecular motions, such as C=O stretching, N-H bending, and C-H stretching. These calculated frequencies are often scaled by an empirical factor to better match experimental FT-IR spectra. nih.gov

The prediction of electronic spectra (UV-Vis) is commonly achieved using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netmdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. acs.org The results are presented as maximum absorption wavelengths (λmax) and oscillator strengths (f), which relate to the intensity of the absorption bands. academie-sciences.fr TD-DFT studies on benzoic acid derivatives have been used to interpret their experimental UV spectra and understand the nature of their electronic transitions, such as π→π* transitions within the aromatic system. researchgate.netacs.org

Illustrative TD-DFT Results for a Benzoic Acid Derivative

Note: The following data is for p-aminobenzoic acid in an aqueous phase, calculated at the TD-CAM-B3LYP level, and is provided for illustrative purposes. researchgate.net

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁290.40.231HOMO → LUMO
S₀ → S₂244.30.000HOMO-2 → LUMO
S₀ → S₃231.80.407HOMO-1 → LUMO

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. actascientific.com The MEP is plotted onto the molecule's electron density surface, using a color scale to represent the electrostatic potential.

Negative Regions (Red to Yellow): These areas are characterized by an excess of electron density and represent the most negative electrostatic potential. They are susceptible to electrophilic attack and are associated with electronegative atoms (e.g., oxygen atoms in carbonyl and carboxyl groups). researchgate.net

Positive Regions (Blue): These areas have a deficiency of electrons and the most positive electrostatic potential. They are prone to nucleophilic attack and are typically located around hydrogen atoms, particularly those bonded to heteroatoms (e.g., the -NH₂ and -COOH protons).

Neutral Regions (Green): These areas have a near-zero potential and are often associated with the carbon framework of the aromatic ring.

An MEP analysis of this compound would identify the oxygen atoms of the carbonyl and carboxyl groups as primary sites for electrophilic interaction, while the amine and carboxylic acid hydrogens would be highlighted as sites for nucleophilic interaction.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe chemical reactivity. wikipedia.orgyoutube.com

HOMO: This orbital acts as an electron donor, and its energy level is related to the ionization potential. A higher HOMO energy indicates a greater ability to donate electrons, signifying higher nucleophilicity. youtube.comlibretexts.org

LUMO: This orbital acts as an electron acceptor, and its energy is related to the electron affinity. A lower LUMO energy indicates a greater ability to accept electrons, signifying higher electrophilicity. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. actascientific.com Conversely, a small energy gap suggests the molecule is more polarizable and more reactive. actascientific.com This energy gap also corresponds to the lowest energy electronic transition in the UV-Vis spectrum.

Illustrative FMO Energies for a Benzoic Acid Derivative

Note: The following data is for a 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid derivative, calculated at the DFT/B3LYP/6-311++G(d,p) level, and is provided for illustrative purposes.

ParameterEnergy (eV)
E(HOMO)-6.303
E(LUMO)-2.243
Energy Gap (ΔE)4.060

Reaction Mechanism Studies and Potential Energy Surfaces

The study of reaction mechanisms and potential energy surfaces (PES) is fundamental to understanding how a chemical transformation occurs. For a substituted benzoic acid derivative like this compound, these studies could reveal the intricate details of its synthesis and reactivity. By mapping the energy of the system as a function of the geometric coordinates of the atoms, a PES can identify the most energetically favorable pathways for a reaction, including the structures of transition states and intermediates.

Conformational Analysis and Tautomerism

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape and the potential for different isomeric forms. Conformational analysis of this compound would involve exploring the potential energy landscape to identify stable conformers arising from the rotation around single bonds, particularly the C-N, C-C(O)OH, and C-C(O)OEt bonds. The relative energies of these conformers would determine their population at a given temperature.

Tautomerism, the interconversion of structural isomers, could also be relevant. For instance, the carboxylic acid group could potentially exist in equilibrium with its tautomeric form, although for simple carboxylic acids, this is generally not significant. The presence of the amino group could also lead to more complex tautomeric equilibria under certain conditions.

Hypothetical Data Table for Conformational Analysis:

ConformerDihedral Angle (C-C-C=O)Dihedral Angle (C-C-N-H)Relative Energy (kcal/mol)
1Data not available
2180°Data not available
3180°Data not available
4180°180°Data not available

This table is a hypothetical representation of data that could be obtained from a conformational analysis study.

Molecular Dynamics Simulations (if relevant for intermolecular interactions)

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules and their interactions with their environment, such as a solvent or a biological receptor. For this compound, MD simulations could be employed to study how it interacts with water molecules, how it might aggregate in solution, or how it could bind to a hypothetical protein target. These simulations would track the movements of atoms over time, governed by the forces between them, providing a detailed picture of intermolecular interactions like hydrogen bonding and van der Waals forces. The relevance of such simulations is contingent on the context of the compound's application, for example, in materials science or medicinal chemistry.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, providing powerful separation capabilities for complex mixtures. For a substituted benzoic acid derivative like 2-Amino-5-ethoxycarbonyl-4,6-dimethylbenzoic acid, several chromatographic techniques are particularly well-suited.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of non-volatile or thermally labile compounds such as this compound. The method's versatility allows for the separation, identification, and quantification of the target compound in various matrices.

For the analysis of aminobenzoic acid derivatives, reversed-phase HPLC is a common approach. A C18 or C8 stationary phase is typically used, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The presence of both a polar amino group and a non-polar dimethylphenyl moiety in this compound allows for effective retention and separation using this mechanism.

To enhance peak shape and reproducibility, especially for a compound with an acidic (carboxylic acid) and a basic (amino) functional group, pH control of the mobile phase is critical. An acidic pH (e.g., using formic acid or phosphate (B84403) buffer) will ensure the carboxylic acid is protonated and the amino group is in its conjugate acid form, which can lead to better peak symmetry and retention time stability. Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, can also be employed to achieve superior separation of isomers and related impurities. helixchrom.comsielc.com

Detection is commonly performed using a UV detector, as the aromatic ring and carbonyl group in the molecule are strong chromophores. A photodiode array (PDA) detector can be used to obtain the full UV spectrum of the peak, aiding in peak identification and purity assessment. Quantitative analysis is achieved by creating a calibration curve from standards of known concentration and relating the peak area of the analyte to its concentration in the sample.

ParameterTypical Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with a mixture of aqueous buffer (e.g., 0.1% formic acid in water) and organic solvent (e.g., acetonitrile)
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 25-40 °C
Detection UV at a wavelength corresponding to an absorption maximum of the compound

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particle sizes. This results in substantially higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. waters.com For the analysis of this compound, a UPLC method would offer significantly shorter run times, often reducing a 20-30 minute HPLC analysis to under 5 minutes, while improving peak separation. waters.com

The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles. A UPLC method for this compound would likely use a similar reversed-phase chemistry (e.g., a C18 column) but with a much shorter column length and a faster flow rate. The increased peak heights and narrower peak widths obtained with UPLC lead to lower limits of detection and quantification, making it an ideal technique for trace analysis. A UPLC-MS method could be developed for even greater sensitivity and specificity. umb.edu

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of this compound, direct analysis by GC is challenging. The high boiling point and the presence of polar functional groups (carboxylic acid and amino group) can lead to poor peak shape and thermal degradation in the GC inlet and column.

To overcome these limitations, derivatization is typically required to convert the non-volatile analyte into a more volatile and thermally stable derivative. colostate.edu Common derivatization strategies for compounds with carboxylic acid and amino groups include:

Esterification: The carboxylic acid group can be converted to a more volatile ester (e.g., a methyl or ethyl ester) using reagents like diazomethane (B1218177) or an alcohol with an acid catalyst.

Silylation: Both the carboxylic acid and amino groups can be silylated using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. researchgate.net

Once derivatized, the compound can be analyzed on a non-polar or medium-polarity capillary GC column (e.g., a 5% phenyl-methylpolysiloxane). Detection is typically performed using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification. The choice of derivatization reagent and GC conditions would need to be optimized to ensure complete reaction and good chromatographic performance. researchgate.netnih.gov

ParameterTypical Condition (for a derivatized analyte)
Derivatization Reagent BSTFA or MSTFA for silylation
Column Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250-280 °C
Oven Program Temperature gradient (e.g., starting at 100 °C, ramping to 300 °C)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, provide a high degree of sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of this compound. After separation by HPLC or UPLC, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, as it is a soft ionization method that typically produces a prominent protonated molecular ion ([M+H]+) or deprotonated molecular ion ([M-H]-). psu.eduresearchgate.net

The mass spectrometer can be operated in full-scan mode to obtain the mass spectrum of the compound, confirming its molecular weight. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used. In MRM, a specific precursor ion is selected and fragmented, and a specific product ion is monitored, providing a very high degree of selectivity and sensitivity, which is beneficial for analysis in complex matrices. vu.edu.au

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of the derivatized compound. Following GC separation, the analyte enters the mass spectrometer, where it is typically ionized by electron ionization (EI). EI is a higher-energy ionization technique that produces a characteristic fragmentation pattern, which can be used as a "fingerprint" for compound identification by comparing it to a spectral library. researchgate.net GC-MS provides excellent structural information and is a powerful tool for the unambiguous identification of the analyte and its related impurities.

Electrophoretic Methods (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. wikipedia.org For an amphoteric compound like this compound, which possesses both acidic and basic functional groups, Capillary Zone Electrophoresis (CZE) is a highly applicable technique.

The separation in CZE is influenced by the pH of the background electrolyte (BGE). By adjusting the pH, the charge of the analyte can be manipulated. At a low pH, the amino group will be protonated (-NH3+), and the molecule will have a net positive charge. At a high pH, the carboxylic acid group will be deprotonated (-COO-), resulting in a net negative charge. At its isoelectric point, the net charge will be zero. This pH-dependent charge allows for the optimization of the separation from other components in a mixture.

For instance, using a borate (B1201080) buffer at a pH above the pKa of the carboxylic acid and below the pKa of the amino group's conjugate acid could provide effective separation of the target compound from its neutral impurities. nih.govjst.go.jpnih.gov Detection is typically performed on-capillary using a UV detector, as in HPLC. The advantages of CE include high efficiency, short analysis times, and very low consumption of sample and reagents.

Spectrophotometric Methods (Quantitative UV-Vis applications)

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of compounds that absorb light in the UV-Vis region. The aromatic ring system and the ethoxycarbonyl group in this compound are expected to result in significant UV absorbance.

Based on structurally similar compounds like p-aminobenzoic acid, which exhibits absorption maxima around 226 nm and 278 nm, it is anticipated that this compound will have a characteristic UV spectrum. sielc.comresearchgate.net To perform a quantitative analysis, a wavelength of maximum absorbance (λmax) would be selected to ensure the highest sensitivity and to minimize deviations from Beer-Lambert's law. ugm.ac.id

The procedure would involve preparing a series of standard solutions of the pure compound at known concentrations and measuring their absorbance at the selected λmax. A calibration curve of absorbance versus concentration is then constructed. The concentration of the compound in an unknown sample can be determined by measuring its absorbance and interpolating the value from the calibration curve.

This method is most suitable for the analysis of pure or simple mixtures where there are no other components that absorb at the analytical wavelength. For more complex samples, a chromatographic or electrophoretic method would be necessary to separate the analyte from interfering substances prior to quantification. The simplicity and speed of UV-Vis spectrophotometry make it a valuable tool for routine quality control applications, such as determining the concentration of a bulk drug substance. sphinxsai.com

Thermal Analysis (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA))

Thermal analysis techniques are pivotal in characterizing the physicochemical properties of chemical compounds. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly valuable for assessing the thermal stability, melting behavior, and decomposition profile of substances like this compound. These methods provide critical data for understanding the material's behavior under varying temperature conditions.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is instrumental in determining the melting point, enthalpy of fusion, and any polymorphic transitions of a compound.

Currently, specific research data from DSC analysis of this compound is not available in the public domain. However, analysis of structurally related aminobenzoic acid derivatives can provide insights into the expected thermal behavior. For instance, studies on various aminobenzoic acid isomers have shown that they exhibit sharp endothermic peaks corresponding to their melting points. The position and shape of these peaks are influenced by the substitution pattern on the benzene (B151609) ring. It is anticipated that a DSC thermogram of this compound would display a distinct endotherm at its melting point. The heat of fusion, calculated from the area of this peak, would quantify the energy required for the solid-to-liquid phase transition.

Hypothetical DSC Data for this compound

ParameterExpected Observation
Onset of MeltingA specific temperature indicating the start of melting.
Peak Melting TemperatureThe temperature at which the melting rate is maximal.
Enthalpy of Fusion (ΔHfus)A positive value representing the heat absorbed during melting.
Polymorphic TransitionsPossible additional endothermic or exothermic events before melting.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition characteristics of a material. A TGA curve provides information about the temperatures at which a compound begins to decompose and the percentage of mass loss at each stage.

As with DSC, specific TGA data for this compound are not readily found in published literature. Nevertheless, the thermal decomposition of aminobenzoic acids typically involves decarboxylation and the loss of other functional groups at elevated temperatures. For this compound, the initial mass loss would likely correspond to the loss of the ethoxycarbonyl and amino groups, followed by the decomposition of the aromatic ring at higher temperatures. The analysis would reveal the temperature at which the compound is no longer stable and begins to degrade.

Hypothetical TGA Data for this compound

Temperature Range (°C)% Mass LossAssociated Decomposition Event
Tonset - T1~31%Initial decomposition, potentially loss of the ethoxy group.
T1 - T2~18%Further decomposition, possibly decarboxylation.
> T2VariableDegradation of the remaining organic structure.

Further empirical studies are necessary to establish the precise thermal profile of this compound and to populate the data tables with experimentally verified values. Such research would be invaluable for the complete characterization of this compound.

Exploration of 2 Amino 5 Ethoxycarbonyl 4,6 Dimethylbenzoic Acid in Materials Science and Industrial Chemistry

Precursor in Polymer Synthesis

While specific polymers derived from 2-amino-5-ethoxycarbonyl-4,6-dimethylbenzoic acid are not widely documented, its structure is inherently suited for use as a monomer. The fields of polymer science and biomaterials recognize poly(amino acids) for their biocompatibility and biodegradability. researchgate.netwhiterose.ac.uk The synthesis of these polymers often involves ring-opening polymerization of N-carboxyanhydrides, which are derived from amino acids. whiterose.ac.uk Alternative and potentially more sustainable methods utilize bio-renewable 2,5-diketopiperazines as cyclic monomers. researchgate.netwhiterose.ac.uk

As an aromatic amino acid derivative, this compound could be integrated into polymer backbones to impart specific properties. Its amino and carboxylic acid functionalities allow it to act as a building block in the synthesis of polyamides or polyesters through condensation polymerization. The rigid benzene (B151609) ring would contribute to thermal stability and mechanical strength of the resulting polymer, while the ethoxycarbonyl and dimethyl groups offer sites for further chemical modification or influence polymer solubility and morphology.

Table 1: Potential Polymerization Capabilities

Functional Group Polymer Type Potential Contribution
Amino (-NH₂) Polyamide Forms amide linkage, part of the polymer backbone.
Carboxylic Acid (-COOH) Polyamide, Polyester Forms amide or ester linkage, part of the polymer backbone.
Benzene Ring Aromatic Polymer Enhances thermal stability and mechanical rigidity.

Applications in Dye Chemistry and Pigments

The molecular structure of this compound contains the necessary components to function as an intermediate in the synthesis of colorants. Dyes are colored compounds that feature a conjugated system of alternating double and single bonds and at least one color-bearing group (a chromophore). nih.gov Aromatic amines are fundamental precursors for one of the largest classes of synthetic dyes: azo dyes. nih.gov

The synthesis process, known as diazotization and coupling, involves converting the aromatic amine (Ar-NH₂) into a diazonium salt (Ar-N₂⁺), which is then reacted with a coupling component, such as a phenol (B47542) or another aromatic amine, to form the azo dye (Ar-N=N-Ar'). nih.gov The amino group on this compound could undergo this diazotization reaction.

Furthermore, most dyes contain auxochromes, which are functional groups that can modify the color and enhance the dye's properties, such as solubility or affinity for a substrate. nih.gov The carboxylic acid and ethoxycarbonyl groups on the target molecule can act as auxochromes, potentially influencing the final shade and performance characteristics of a dye synthesized from it. While this application is chemically plausible, specific dyes derived from this compound are not prominent in the literature.

Role in Supramolecular Chemistry and Crystal Engineering

The most scientifically explored potential for compounds like this compound lies in supramolecular chemistry and crystal engineering. These fields focus on designing and synthesizing complex, ordered structures based on non-covalent interactions between molecules, primarily hydrogen bonding. rsc.org Substituted benzoic acids are widely studied for their ability to self-assemble into predictable patterns. rsc.orgrsc.orgucl.ac.uk

The carboxylic acid group is a robust functional group for forming strong, directional hydrogen bonds, often leading to the formation of a characteristic head-to-head dimer synthon. The amino group is also a strong hydrogen bond donor. The interplay between these groups, as seen in the well-studied polymorphs of para-aminobenzoic acid (pABA), directs the formation of complex three-dimensional crystalline networks. sciforum.netrsc.orgrsc.org The crystallization of pABA can be controlled by solvents or additives that interact with these functional groups, highlighting their importance in directing crystal formation. rsc.orgacs.org

This compound possesses multiple sites for hydrogen bonding: the carboxylic acid (donor and acceptor), the amino group (donor), and the ethoxycarbonyl group (acceptor). This combination of functional groups makes it a highly promising candidate for crystal engineering, allowing for the construction of intricate supramolecular architectures and co-crystals through hydrogen bonding with other molecules. rsc.orgdergipark.org.tr

Table 2: Comparison of Hydrogen Bonding Sites in p-Aminobenzoic Acid and the Target Compound

Compound H-Bond Donors H-Bond Acceptors Potential Supramolecular Synthons
p-Aminobenzoic Acid (pABA) Carboxyl (-OH), Amino (-NH₂) Carbonyl (=O), Amino (-N) Carboxylic acid dimers, Amine-carboxyl chains

Catalyst or Ligand Development (purely chemical function)

In coordination chemistry, molecules that can bind to a central metal ion are known as ligands. The resulting metal-ligand complexes can have important catalytic properties. Aminocarboxylic acids are a well-established class of ligands, capable of binding to metal ions through both the nitrogen atom of the amino group and the oxygen atoms of the carboxylate group.

The structure of this compound features these key functional groups, making it a theoretical candidate for development as a ligand. The preparation of metal complexes with a similarly functionalized benzoic acid derivative has been reported, where the ligand coordinates with various metal ions to form octahedral or tetrahedral complexes. researchcommons.org The specific arrangement of the amino, carboxyl, and even the ester groups could allow for chelation, where the molecule binds to a metal ion at multiple points, forming a stable complex. Such complexes could then be investigated for catalytic activity in various organic reactions. However, the development of this compound specifically as a ligand or catalyst is not yet an area of extensive research.

Conclusion and Future Research Perspectives

Summary of Key Chemical Insights

2-Amino-5-ethoxycarbonyl-4,6-dimethylbenzoic acid presents a fascinating case study in the interplay of functional groups on an aromatic scaffold. The molecule's core, an anthranilic acid derivative, is heavily substituted, leading to significant steric hindrance around the reactive centers—the amino and carboxylic acid groups. This steric congestion is predicted to modulate the acidity of the carboxylic acid and the basicity of the amino group. Electronically, the amino group acts as a powerful electron-donating group, influencing the reactivity of the aromatic ring, while the ethoxycarbonyl and carboxylic acid groups are electron-withdrawing. This electronic push-pull system, combined with the steric effects of the flanking methyl groups, likely dictates the molecule's reactivity in electrophilic aromatic substitution and nucleophilic reactions of its functional groups. The spectroscopic properties are anticipated to be complex, with the various substituents influencing the chemical shifts in NMR spectroscopy and the absorption maxima in UV-Vis spectroscopy.

Unexplored Synthetic Avenues

While a definitive synthesis for this compound is not documented, several plausible synthetic routes can be postulated based on established organic chemistry transformations. A potential retrosynthetic analysis suggests that the molecule could be assembled from a polysubstituted benzene (B151609) ring. One could envision a strategy starting from a nitrated and halogenated toluene derivative, followed by the introduction of the remaining functional groups through a series of reactions such as Friedel-Crafts acylation, esterification, and subsequent reduction of the nitro group to the amine. Another approach could involve the Hofmann rearrangement of a suitably substituted phthalimide (B116566) derivative, a classic method for the synthesis of anthranilic acids. chemistry-online.comwikipedia.orgchemistnotes.com The exploration of these and other novel synthetic strategies would be a valuable endeavor for synthetic organic chemists.

Advanced Characterization and Computational Challenges

The complete characterization of this compound would require a suite of advanced spectroscopic and analytical techniques. Two-dimensional NMR experiments, such as COSY and HMBC, would be essential to definitively assign the proton and carbon signals, which are expected to be complex due to the multiple substituents. High-resolution mass spectrometry would be necessary to confirm the molecular formula and fragmentation pattern.

From a computational perspective, this molecule presents interesting challenges. Density functional theory (DFT) calculations could be employed to predict its geometric and electronic structure, including bond lengths, bond angles, and molecular orbitals. semanticscholar.orgmdpi.com Such studies could provide insights into the molecule's reactivity and spectroscopic properties. nih.gov Modeling the intramolecular hydrogen bonding between the amino and carboxylic acid groups, and how it is affected by the steric hindrance from the methyl groups, would be a particularly insightful computational study.

Potential for Novel Chemical Entities and Advanced Materials

The structural features of this compound suggest its potential as a building block for the synthesis of novel chemical entities and advanced materials. The presence of three distinct functional groups—the amine, the carboxylic acid, and the ester—provides multiple handles for derivatization. For instance, the amino group can be acylated or alkylated, while the carboxylic acid can be converted to amides or other esters. nih.gov These derivatization reactions could lead to the creation of libraries of new compounds with potentially interesting biological activities or material properties. nih.gov

The rigid, substituted aromatic core could also be incorporated into polymers or metal-organic frameworks (MOFs). The bifunctional nature of the molecule (amino and carboxylic acid groups) makes it a candidate for polymerization reactions, potentially leading to new polyamides or polyesters with tailored properties. Furthermore, the carboxylic acid and amino groups could act as ligands for metal ions, opening up the possibility of designing novel MOFs with specific porosities and catalytic activities. The exploration of these applications could lead to the development of new materials with applications in areas such as drug delivery, gas storage, and catalysis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-5-ethoxycarbonyl-4,6-dimethylbenzoic acid, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of substituted benzoic acid derivatives. Ethoxycarbonyl and methyl groups are introduced via alkylation or esterification under controlled pH and temperature. For example, acylation using ethoxycarbonyl chloride in anhydrous conditions (e.g., THF or DCM) with catalytic DMAP can optimize ester formation . Purification via recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the product .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential for validation?

  • Methodological Answer : Structural confirmation requires a combination of NMR (¹H and ¹³C), FTIR, and high-resolution mass spectrometry (HRMS). The amino and ethoxycarbonyl groups produce distinct peaks in ¹H NMR (δ ~6.5–8.0 ppm for aromatic protons; δ ~1.2–1.4 ppm for ethoxy methyl). FTIR confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and NH₂ vibrations (~3300–3500 cm⁻¹). X-ray crystallography may resolve regiochemical ambiguities .

Q. What are the solubility and stability profiles of this compound in common solvents, and how do these properties influence experimental design?

  • Methodological Answer : Solubility testing in polar (DMSO, methanol) and nonpolar solvents (dichloromethane) is essential. For instance, the compound may exhibit limited solubility in water due to hydrophobic methyl groups but dissolve in DMSO for biological assays. Stability under acidic/basic conditions should be assessed via HPLC to avoid degradation during reactions .

Advanced Research Questions

Q. How can synthetic routes be optimized to minimize side reactions (e.g., cyclization or dimerization) during the introduction of the ethoxycarbonyl group?

  • Methodological Answer : Side reactions often arise from intramolecular cyclization of reactive intermediates. Strategies include:

  • Using bulky protecting groups for the amino group (e.g., Boc or Fmoc) to sterically hinder cyclization.
  • Optimizing reaction temperature (low temperatures for kinetic control) and solvent polarity (aprotic solvents like DMF) .
  • Monitoring reaction progress via TLC or in-situ FTIR to halt reactions before byproduct formation .

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NOE effects in NMR or inconsistent HRMS results)?

  • Methodological Answer : Contradictions may arise from impurities, tautomerism, or conformational flexibility. Solutions include:

  • Repurifying the compound and reacquiring spectra under standardized conditions.
  • Computational modeling (DFT or molecular dynamics) to predict NMR chemical shifts and compare with experimental data.
  • Variable-temperature NMR to detect dynamic processes (e.g., rotamers) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly its interaction with enzymes or receptors?

  • Methodological Answer : Target-specific assays (e.g., enzyme inhibition kinetics or fluorescence polarization) can be designed. For example:

  • Fluorescence-based binding assays using tryptophan-quenching to study interactions with serum albumin.
  • Molecular docking simulations (AutoDock Vina) to predict binding affinity to active sites, followed by validation via surface plasmon resonance (SPR) .

Q. How can computational methods (e.g., QSAR or DFT) predict the reactivity and electronic properties of this compound for drug discovery?

  • Methodological Answer : Quantum mechanical calculations (DFT at B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. QSAR models trained on similar benzoic acid derivatives correlate substituent effects (e.g., methyl vs. ethoxycarbonyl) with bioactivity .

Q. What strategies mitigate decomposition during long-term storage or under varying pH conditions?

  • Methodological Answer : Accelerated stability studies (ICH guidelines) under controlled humidity and temperature (e.g., 40°C/75% RH) identify degradation pathways. Lyophilization or storage in amber vials under inert gas (argon) prevents oxidation. pH stability is assessed via buffered solutions (pH 1–13) monitored by HPLC .

Q. How does the steric and electronic influence of the 4,6-dimethyl groups affect regioselectivity in further functionalization reactions?

  • Methodological Answer : Methyl groups act as ortho-directing and deactivating substituents, guiding electrophilic substitution to the 3-position. Steric hindrance from methyl groups may reduce reactivity at the 4,6-positions. Experimental validation via bromination or nitration reactions, followed by regiochemical analysis (NOESY or X-ray), clarifies these effects .

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2-Amino-5-ethoxycarbonyl-4,6-dimethylbenzoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.